

The Versatility of Cyclobutanone Oxime: A Gateway to Novel Strained Ring Systems

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Compound of Interest

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The inherent ring strain of four-membered carbocycles makes them valuable building blocks in organic synthesis, providing a driving force for a variety of ring-opening, rearrangement, and annulation reactions. Among these, cyclobutanone and its derivatives stand out as particularly versatile precursors. The introduction of an oxime functionality to the cyclobutanone core unlocks a rich and diverse chemistry, enabling access to a wide array of novel, and often complex, strained ring systems. This technical guide explores the utility of **cyclobutanone oxime** as a precursor, detailing key transformations, experimental protocols, and the mechanistic pathways that underpin its synthetic potential. The application of these methodologies is of significant interest to the fields of medicinal chemistry and drug development, where the resulting strained heterocyclic and carbocyclic scaffolds are often found in bioactive molecules.

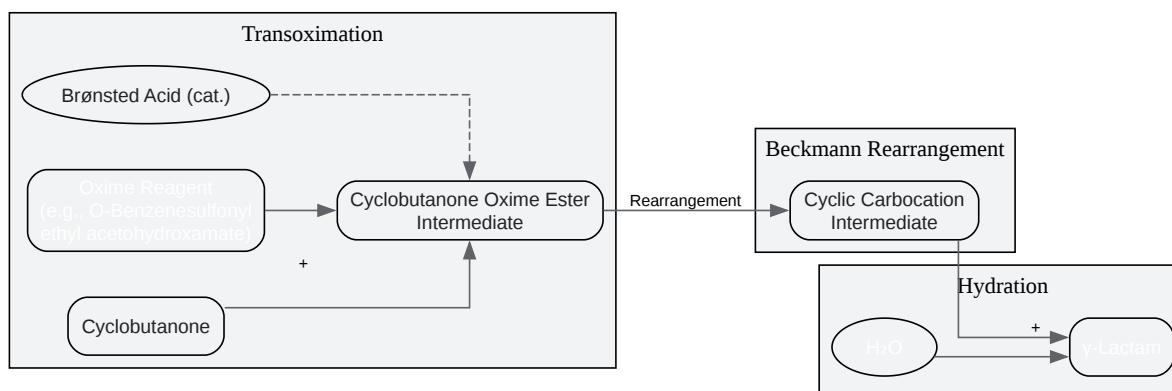
Key Transformations of Cyclobutanone Oxime

Cyclobutanone oxime serves as a launchpad for several powerful synthetic transformations, primarily driven by the lability of the N-O bond and the release of ring strain. The principal reaction pathways include the Beckmann rearrangement, radical-induced ring-opening and subsequent functionalization, and transition-metal-catalyzed ring expansions.

The Beckmann Rearrangement: Access to γ -Lactams

The Beckmann rearrangement of **cyclobutanone oxime** provides a direct and efficient route to γ -lactams (2-pyrrolidinones), a structural motif prevalent in numerous natural products and pharmaceuticals.[1][2] This acid-catalyzed reaction proceeds through a transoximation and subsequent rearrangement, leading to nitrogen insertion into the cyclobutane ring.[2][3] The reaction is tolerant of various substituents on the cyclobutanone ring, allowing for the synthesis of a diverse library of substituted γ -lactams.[3]

A plausible mechanism for this transformation is depicted below. The reaction of cyclobutanone with an oxime reagent in the presence of a Brønsted acid initiates a transoximation to form a **cyclobutanone oxime** ester intermediate. This intermediate then undergoes the Beckmann rearrangement to a cyclic carbocation, which upon reaction with water, yields the corresponding γ -lactam.[2][3]



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Caption: Beckmann Rearrangement of **Cyclobutanone Oxime**.

The following table summarizes the yields for the synthesis of various γ -lactam derivatives from substituted cyclobutanones via a one-pot transoximation and Beckmann rearrangement protocol.

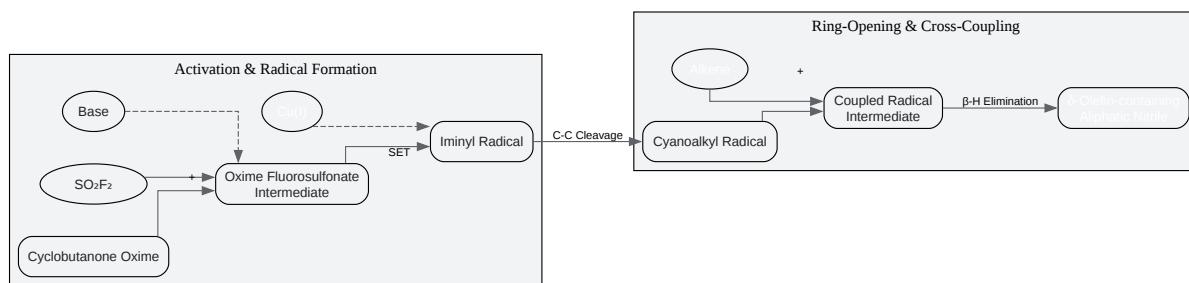
| Entry | Cyclobutanone Substrate | Oxime Reagent | Acid Catalyst | Product | Yield (%) |
|-------|-------------------------|--|-----------------------|----------------------------|-----------|
| 1 | Cyclobutanone | O- Benzenesulfonyl ethyl acetohydroxamate | TsOH·H ₂ O | 2-Pyrrolidinone | 85 |
| 2 | 3-Methylcyclobutanone | O- Benzenesulfonyl ethyl acetohydroxamate | TsOH·H ₂ O | 4-Methyl-2-pyrrolidinone | 78 |
| 3 | 3-Phenylcyclobutanone | O- Benzenesulfonyl ethyl acetohydroxamate | TsOH·H ₂ O | 4-Phenyl-2-pyrrolidinone | 92 |
| 4 | Spiro[3.3]heptan-1-one | O- Benzenesulfonyl ethyl acetohydroxamate | TsOH·H ₂ O | 6-Azaspiro[4.4]nonan-7-one | 75 |

To a solution of cyclobutanone (1.0 mmol) and O-benzenesulfonyl ethyl acetohydroxamate (1.2 mmol) in 1,4-dioxane (5.0 mL) is added p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:1) to afford 2-pyrrolidinone.

Radical-Induced Ring-Opening: A Gateway to Aliphatic Nitriles and Heterocycles

The strained C-C bond of the cyclobutane ring in **cyclobutanone oxime** derivatives is susceptible to cleavage under radical conditions. This ring-opening event generates a distal cyano-substituted alkyl radical, a versatile intermediate that can participate in a variety of subsequent reactions.^[4] This strategy provides a powerful tool for the construction of complex acyclic and heterocyclic systems.

A particularly useful application is the SO_2F_2 -mediated ring-opening cross-coupling of **cyclobutanone oxime** with alkenes to synthesize δ -olefin-containing aliphatic nitriles.^{[5][6]} This transformation is typically catalyzed by a copper salt and proceeds via the formation of an iminyl radical, which triggers the C-C bond cleavage.^[5]



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Caption: SO_2F_2 -Mediated Radical Ring-Opening and Cross-Coupling.

The following table presents the yields for the copper-catalyzed, SO_2F_2 -mediated ring-opening cross-coupling of **cyclobutanone oxime** with various alkenes.

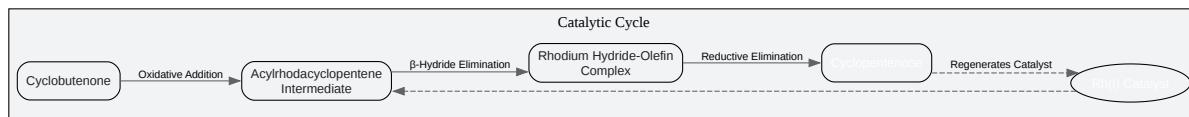
| Entry | Alkene Substrate | Product | Yield (%) |
|-------|----------------------|--|-----------|
| 1 | 1,1-Diphenylethylene | 6,6-Diphenylhex-5- enenitrile | 72 |
| 2 | Styrene | 6-Phenylhex-5- enenitrile | 65 |
| 3 | 4-Methylstyrene | 6-(p-Tolyl)hex-5- enenitrile | 78 |
| 4 | 4-Chlorostyrene | 6-(4- Chlorophenyl)hex-5- enenitrile | 55 |

A mixture of **cyclobutanone oxime** (3.0 mmol), 1,1-diphenylethylene (1.0 mmol), Cu₂O (1.0 mmol), and potassium acetate (10.0 mmol) in extra dry dioxane (10 mL) is stirred at 100 °C under a sulfuryl fluoride (SO₂F₂) atmosphere (balloon) for 12 hours.[6] After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 20:1) to afford 6,6-diphenylhex-5-enenitrile.[6]

Another important application of this radical strategy is the intramolecular ring-opening and reconstruction of **cyclobutanone oxime** esters to afford complex polycyclic systems, such as 3,4-dihydronephthalene-2-carbonitriles.[7][8] This transformation is typically catalyzed by a copper salt and proceeds under mild conditions.[7]

Transition-Metal-Catalyzed Ring Expansion

Transition metals can also mediate the ring expansion of cyclobutanone derivatives. For instance, rhodium catalysts have been shown to effectively promote the ring expansion of cyclobutenones to cyclopentenones via a C-C bond cleavage mechanism.[9][10] This atom-economical reaction proceeds under neutral conditions and tolerates a variety of functional groups.[9][10]



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Caption: Rhodium-Catalyzed Ring Expansion of Cyclobutene.

The following table summarizes the yields for the rhodium-catalyzed ring expansion of various 8-alkyl benzocyclobutenes to the corresponding 1-indanones.

| Entry | Benzocyclobutene Substrate (R) | Product | Yield (%) |
|-------|--------------------------------|------------------------|-----------|
| 1 | Ethyl | 2-Ethyl-1-indanone | 92 |
| 2 | n-Propyl | 2-n-Propyl-1-indanone | 89 |
| 3 | Isopropyl | 2-Isopropyl-1-indanone | 85 |
| 4 | Phenyl | 2-Phenyl-1-indanone | 78 |

In a nitrogen-filled glovebox, a vial is charged with $[\text{Rh}(\text{cod})\text{Cl}]_2$ (2.5 mol%), PPh_3 (10 mol%), and 8-ethylbenzocyclobutene (1.0 mmol) in 1,4-dioxane (2.0 mL). The vial is sealed and heated at 130 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford 2-ethyl-1-indanone.[10]

Applications in Drug Development and Medicinal Chemistry

The novel strained ring systems synthesized from **cyclobutanone oxime** are of significant interest to the pharmaceutical industry. The inherent conformational constraints of these scaffolds can lead to enhanced binding affinity and selectivity for biological targets. γ -Lactams are core components of many bioactive compounds, including anticonvulsants and anti-inflammatory agents. The ability to generate diverse libraries of substituted lactams from readily available cyclobutanones is therefore a valuable tool in drug discovery.

Furthermore, the radical-mediated C-C bond cleavage reactions provide access to unique cyano-functionalized molecules. The nitrile group is a versatile functional handle that can be further elaborated, and it is also a common feature in many approved drugs. The development of novel methods for the construction of complex nitrile-containing molecules is thus highly relevant for medicinal chemistry.

Conclusion

Cyclobutanone oxime has emerged as a powerful and versatile precursor for the synthesis of a diverse range of novel strained ring systems. The unique reactivity of this starting material, driven by ring strain and the lability of the N-O bond, enables access to valuable scaffolds such as γ -lactams, functionalized aliphatic nitriles, and expanded carbocycles. The methodologies detailed in this guide, including the Beckmann rearrangement, radical-induced ring-opening, and transition-metal-catalyzed ring expansion, offer efficient and often stereoselective routes to these complex molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the creative application of **cyclobutanone oxime** chemistry is poised to play an increasingly important role in addressing these synthetic challenges.

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